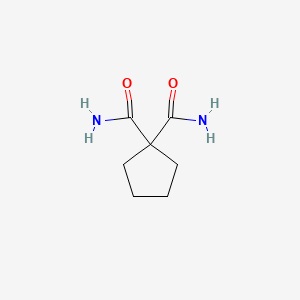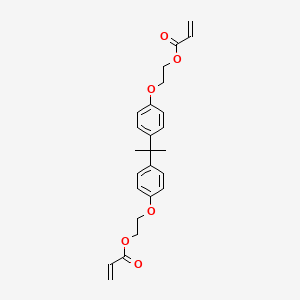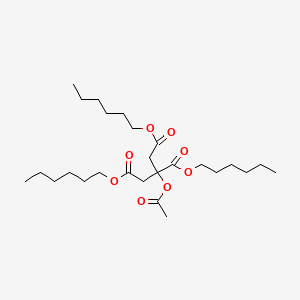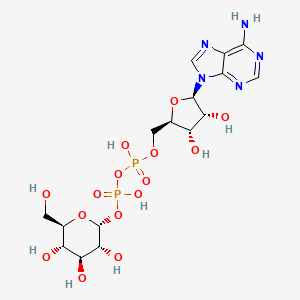
ADP-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADP-Glucose, also known as adpg or ADP glucose, belongs to the class of organic compounds known as purine nucleotide sugars. These are purine nucleotides bound to a saccharide derivative through the terminal phosphate group. ADP-Glucose is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, ADP-glucose is primarily located in the cytoplasm.
ADP alpha-D-glucoside is an ADP-aldose having alpha-D-glucopyranose as the sugar moiety. It has a role as a plant metabolite and an Escherichia coli metabolite. It is an ADP-aldose and an alpha-D-glucoside. It is a conjugate acid of an ADP alpha-D-glucoside(2-).
Serves as the glycosyl donor for formation of bacterial glycogen, amylose in green algae, and amylopectin in higher plants.
Scientific Research Applications
Brain Metabolism and Body Weight Regulation
- ADP plays a crucial role in glucose and lipid metabolism. Intracerebroventricular administration of ADP reduces body weight by stimulating energy expenditure. This finding suggests a unique central effect of ADP on energy homeostasis (Qi et al., 2004).
Plant Biology and Glycogen Synthesis
- ADP-Glc is a primary sugar nucleotide used for glycogen synthesis in plants and certain bacteria. The enzyme ADP-glucose pyrophosphorylase, which is activated by various metabolites like glycerate 3-phosphate, plays a crucial role in this process (Levi & Preiss, 1976).
Role in Starch Biosynthesis
- Mutations in the STA6 locus of the green alga Chlamydomonas reinhardtii, which affect the ADP-glucose pyrophosphorylase activity, result in starchless mutants. This underscores the enzyme's central role in starch biosynthesis (Zabawinski et al., 2001).
Diagnostic Potential in Alzheimer's Disease
- Thiamine diphosphate, a critical coenzyme for glucose metabolism, is significantly reduced in Alzheimer's disease (AD). Blood thiamine metabolites' measurement could have diagnostic value in AD, suggesting a link between ADP-Glc metabolism and neurodegenerative diseases (Pan et al., 2015).
Sugar Regulation in Plants
- ADP-Glc pyrophoshorylase in Arabidopsis thaliana shows distinct kinetic and regulatory properties, influenced by sugar regulation and tissue-specific expression. This has significant implications for understanding plant energy metabolism and starch biosynthesis (Crevillén et al., 2005).
Regional Differences in Brain Glucose Metabolism
- Imaging mass spectrometry studies indicate significant regional differences in glucose metabolism in the brain. The ratio of ATP to ADP is higher in more myelinated areas, suggesting a regional variation in ADP-Glc metabolism relevant to brain function (Kleinridders et al., 2018).
Potential Therapeutic Roles
- ADP-Glc and related metabolites show potential therapeutic roles in metabolic disorders. For instance, short peptides derived from adiponectin's collagen domain, which includes ADP-1, activate signaling pathways and improve glucose and fatty acid metabolisms, suggesting a potential in treating diabetes and cardiovascular diseases (Sayeed et al., 2018).
Biochemical Analysis Techniques
- Radioenzymatic methods have been developed for the quantitative determination of ADP, which are essential in biochemical research for understanding ADP-Glc metabolism (Meerov, 1967).
properties
CAS RN |
2140-58-1 |
|---|---|
Product Name |
ADP-glucose |
Molecular Formula |
C16H25N5O15P2 |
Molecular Weight |
589.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N5O15P2/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(33-15)2-32-37(28,29)36-38(30,31)35-16-12(27)10(25)8(23)5(1-22)34-16/h3-6,8-12,15-16,22-27H,1-2H2,(H,28,29)(H,30,31)(H2,17,18,19)/t5-,6-,8-,9-,10+,11-,12-,15-,16-/m1/s1 |
InChI Key |
WFPZSXYXPSUOPY-ROYWQJLOSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N |
Other CAS RN |
2140-58-1 |
physical_description |
Solid |
synonyms |
Adenosine Diphosphate Glucose Adenosine Diphosphoglucose Adenosine Pyrophosphateglucose ADP Glucose ADPG Diphosphate Glucose, Adenosine Diphosphoglucose, Adenosine Glucose, Adenosine Diphosphate Glucose, ADP Pyrophosphateglucose, Adenosine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



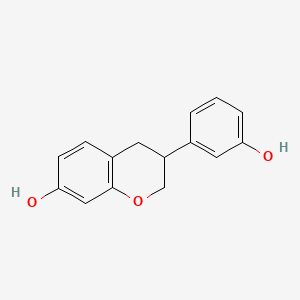
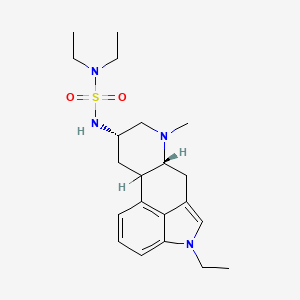
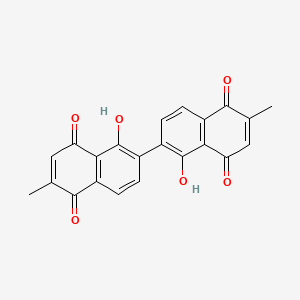
![Acetic acid [2-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)phenyl] ester](/img/structure/B1221648.png)
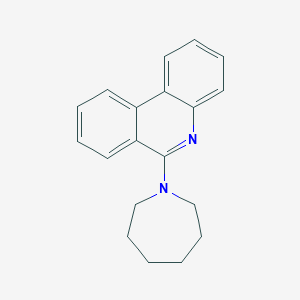
![2-[5-Bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B1221651.png)
![ethyl 3-[(2-oxo-2H-chromen-4-yl)thio]-2-butenoate](/img/structure/B1221653.png)
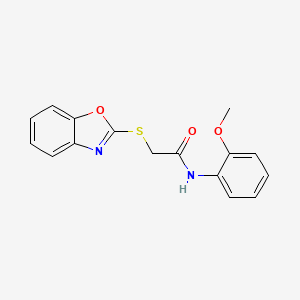
![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-2-yl)phenyl]methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1221658.png)
